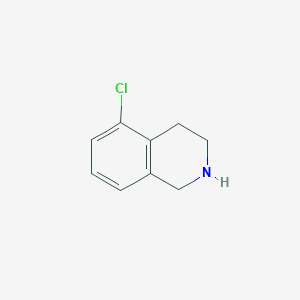

5-Chloro-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Significance of the Tetrahydroisoquinoline Moiety in Natural Products and Synthetic Compounds

The 1,2,3,4-tetrahydroisoquinoline (B50084) framework is a recurring motif in a large family of isoquinoline (B145761) alkaloids found extensively in nature, particularly in plants. rsc.orgrsc.org These natural products exhibit a remarkable structural diversity, ranging from simple molecules to complex polycyclic structures. acs.org The biosynthesis of these alkaloids often involves the condensation of a β-phenylethylamine with an aldehyde or ketone, a process mimicked in the laboratory by the Pictet-Spengler reaction, a cornerstone in the synthesis of THIQ derivatives. rsc.orgacs.org

The significance of the THIQ scaffold extends beyond natural products into the realm of synthetic chemistry. rsc.org Medicinal chemists have extensively utilized this framework to create a multitude of synthetic compounds with a wide range of applications. rsc.org The ability to introduce various substituents at different positions of the THIQ ring system allows for the fine-tuning of physicochemical properties and biological activities, leading to the discovery of potent and selective drug candidates. nih.gov The development of novel synthetic methodologies, including multicomponent reactions and light-driven processes, has further expanded the chemical space accessible for THIQ-based drug discovery. rsc.orgtechnologynetworks.com

Overview of Pharmacological Importance and Diverse Biological Activities of THIQ Derivatives

The pharmacological importance of tetrahydroisoquinoline derivatives is well-established, with numerous compounds demonstrating a broad spectrum of biological activities. rsc.orgresearchgate.net This versatility has rendered the THIQ scaffold a focal point in the quest for new treatments for a wide array of human diseases. nih.gov The diverse pharmacological profiles of THIQ derivatives are a direct consequence of their ability to interact with various biological targets, including receptors, enzymes, and ion channels.

The range of biological activities exhibited by THIQ-containing compounds is extensive, as highlighted in the table below.

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | THIQ derivatives have been shown to inhibit the growth of various cancer cell lines and interfere with signaling pathways crucial for tumor progression, such as the NF-κB signaling pathway. | nih.govontosight.ainih.gov |

| Antimicrobial | Certain THIQ analogs exhibit potent activity against a range of microbial pathogens, including bacteria and fungi, making them promising candidates for the development of new antibiotics. | ontosight.ainih.gov |

| Antiviral | The THIQ scaffold has been incorporated into molecules with significant antiviral properties, including activity against HIV and the hepatitis C virus. | rsc.orgnih.gov |

| Anti-inflammatory | Several THIQ derivatives have demonstrated the ability to reduce inflammation, suggesting their potential in treating inflammatory disorders. | rsc.orgontosight.ai |

| Neuroprotective | Endogenous and synthetic THIQs have shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease. | rsc.org |

| Antimalarial | Novel THIQ analogs have exhibited potent antimalarial activity, comparable to existing drugs like chloroquine. | rsc.org |

| Anticonvulsant | Some THIQ derivatives have been investigated for their potential to prevent or reduce the severity of seizures. | researchgate.netnih.gov |

This wide array of biological activities underscores the importance of the tetrahydroisoquinoline scaffold in medicinal chemistry and drug discovery. rsc.orgresearchgate.net

Specific Focus on Chlorinated Tetrahydroisoquinolines in Medicinal Chemistry

The introduction of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. nih.gov Halogenation, and specifically chlorination, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov In the context of the tetrahydroisoquinoline framework, chlorination has been explored to enhance the therapeutic potential of this class of compounds.

For instance, chlorinated THIQ derivatives have been investigated for their anticancer activities. nih.gov Studies have shown that the presence of a chloro group on the phenyl ring of the THIQ scaffold can contribute to significant KRas inhibition in colon cancer cell lines. nih.gov Furthermore, other chlorinated THIQs, such as SKF-64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline), have been instrumental as research tools, demonstrating potent and selective inhibition of enzymes like phenylethanolamine N-methyltransferase. wikipedia.org

While the broader class of chlorinated tetrahydroisoquinolines has been a subject of medicinal chemistry research, detailed scientific literature specifically focusing on the synthesis, biological evaluation, and structure-activity relationships of 5-Chloro-1,2,3,4-tetrahydroisoquinoline is not extensively available in the public domain. This particular isomer is recognized as a chemical entity and is available commercially as a potential building block for further chemical synthesis. However, comprehensive research findings detailing its specific pharmacological profile or applications in medicinal chemistry are limited.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOZWCJUZQXMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503775 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-43-1 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Established Synthetic Routes for Tetrahydroisoquinoline Core

The construction of the tetrahydroisoquinoline framework, a crucial component in many natural products and pharmacologically active molecules, is achieved through several well-established synthetic strategies. rsc.orgthieme.de These reactions are fundamental in organic synthesis and provide the foundation for producing a wide array of substituted THIQs, including the 5-chloro derivative.

Pictet-Spengler Condensation and its Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. nih.govorganicreactions.org Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the THIQ skeleton. wikipedia.orgthermofisher.com The reaction's versatility has led to the development of several variants, enhancing its efficiency and scope. nih.gov

The traditional Pictet-Spengler reaction typically requires strong acidic conditions and heating to proceed effectively. wikipedia.org The mechanism begins with the formation of an iminium ion from the condensation of the β-arylethylamine and the carbonyl compound. This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich aryl ring, leading to the cyclized product. youtube.com For substrates with less nucleophilic aromatic rings, harsher conditions, such as refluxing in strong acids like hydrochloric acid or trifluoroacetic acid, are often necessary. wikipedia.org

To improve reaction times and yields, microwave-assisted protocols for the Pictet-Spengler reaction have been developed. organic-chemistry.orgorganic-chemistry.org Microwave irradiation can significantly accelerate the rate of reaction, allowing for the rapid synthesis of substituted tetrahydroisoquinoline libraries. organic-chemistry.orgorganic-chemistry.org This method often provides better results compared to conventional heating, especially for less reactive substrates. organic-chemistry.org For instance, studies have shown that performing the reaction at elevated temperatures (e.g., 140°C) in a microwave reactor can lead to high yields in a much shorter timeframe, often within minutes. organic-chemistry.orgshd-pub.org.rs

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Temperature | Often requires high reflux temperatures | Precise temperature control, can reach high temperatures quickly |

| Yields | Variable, can be low for some substrates | Generally higher yields |

| Side Reactions | More prone to side product formation | Reduced side reactions due to shorter reaction times |

For the synthesis of chiral tetrahydroisoquinolines, enzymatic versions of the Pictet-Spengler reaction offer a powerful approach. nih.gov Norcoclaurine synthase (NCS), for example, catalyzes the stereoselective condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govtandfonline.com This enzyme and its engineered variants have been utilized to produce optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess. nih.govtandfonline.com While the natural substrate scope of these enzymes can be limited, research has demonstrated that some NCS variants exhibit relaxed substrate specificity, allowing for the synthesis of unnatural, optically active THIQs. nih.govtandfonline.com This chemoenzymatic strategy provides a green and efficient alternative to traditional asymmetric synthesis methods that often require expensive chiral catalysts or auxiliaries. tandfonline.comacs.org

Bischler-Napieralski Reaction and Subsequent Reduction

An alternative and widely used method for synthesizing the tetrahydroisoquinoline core is the Bischler-Napieralski reaction, followed by a reduction step. rsc.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgwikipedia.orgnrochemistry.com

The mechanism is believed to proceed through an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.orgnih.gov This two-step sequence is particularly effective for phenethylamides with electron-donating groups on the aromatic ring. nrochemistry.com Microwave assistance has also been successfully applied to the Bischler-Napieralski reaction, leading to improved yields and significantly reduced reaction times. organic-chemistry.orgorganic-chemistry.org

| Reagent Type | Examples | Function |

|---|---|---|

| Starting Material | β-phenylethylamide | Provides the carbon and nitrogen backbone |

| Dehydrating Agent | POCl₃, P₂O₅, ZnCl₂ | Promotes the cyclization to a dihydroisoquinoline |

| Reducing Agent | NaBH₄, Catalytic Hydrogenation | Reduces the dihydroisoquinoline to a tetrahydroisoquinoline |

Multicomponent Reactions (MCRs) for THIQ Scaffold Construction

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis for the efficient construction of complex molecules in a single step. rsc.org Several MCRs have been developed for the synthesis of the tetrahydroisoquinoline scaffold. rsc.org These reactions typically involve the combination of three or more starting materials to generate the desired heterocyclic product with high atom economy. acs.org

For example, a one-pot synthesis of substituted tetrahydroisoquinolines can be achieved through a reaction involving an aromatic aldehyde, an amine, and a compound containing an active methylene (B1212753) group. rsc.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, to build the complex THIQ structure. rsc.org The versatility of MCRs allows for the creation of diverse libraries of tetrahydroisoquinoline derivatives by simply varying the starting components. rsc.org

Palladium-Catalyzed Cyclization and Arylation Approaches

Palladium-catalyzed reactions are powerful tools in the synthesis of heterocyclic compounds, including the tetrahydroisoquinoline core. The intramolecular Heck reaction, for instance, provides a robust method for the formation of the cyclic framework. clockss.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. clockss.org For the synthesis of a 5-chloro-substituted tetrahydroisoquinoline, a plausible precursor would be an appropriately substituted N-allyl-2-bromo- or iodo-aniline derivative. The palladium(0) catalyst would oxidatively add to the aryl-halide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to furnish the cyclized product. The regioselectivity of the alkene insertion is generally governed by steric factors, favoring the formation of exo-cyclized products. rsc.org

While direct examples detailing the intramolecular Heck reaction for 5-Chloro-1,2,3,4-tetrahydroisoquinoline are not abundant in readily available literature, the general applicability of this reaction to a wide range of substrates suggests its feasibility. ukzn.ac.zanumberanalytics.com The reaction conditions, such as the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, BINAP), base, and solvent, are crucial for optimizing the yield and selectivity. ukzn.ac.za

Another palladium-catalyzed approach involves the α-arylation of esters. This method can be employed to construct the tetrahydroisoquinoline ring by forming a key carbon-carbon bond. The general strategy involves the intramolecular coupling of an aryl iodide with an ester enolate, generated in the presence of a base, leading to the formation of the six-membered heterocyclic ring.

Targeted Synthesis of this compound and Related Chlorinated Analogues

The precise introduction of a chlorine atom at the C5 position of the 1,2,3,4-tetrahydroisoquinoline skeleton is a key challenge that can be addressed through various synthetic strategies.

Regioselective Chlorination Strategies

Direct electrophilic chlorination of the parent 1,2,3,4-tetrahydroisoquinoline can lead to a mixture of products due to the activating nature of the benzene (B151609) ring. To achieve regioselectivity, the nitrogen atom is often acylated to modulate the electron density of the aromatic ring and direct the incoming electrophile. N-acyl-1,2,3,4-tetrahydroisoquinolines can be subjected to electrophilic chlorination using reagents like N-chlorosuccinimide (NCS). organic-chemistry.orgisca.meresearchgate.net The directing effect of the N-acyl group and the reaction conditions can influence the position of chlorination.

A plausible and more controlled route to this compound is through the Pictet-Spengler reaction. rsc.orgnumberanalytics.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org

Introduction of Chloro Substituents at Specific Positions

The Pictet-Spengler reaction starting from 2-(3-chlorophenyl)ethylamine (B57567) (3-chlorophenethylamine) and formaldehyde (B43269) would theoretically yield this compound. rsc.orgwikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline core. The position of the chloro substituent on the starting phenethylamine (B48288) dictates its final position on the heterocyclic product. Harsher conditions, such as refluxing with strong acids like hydrochloric or trifluoroacetic acid, are often required when dealing with less nucleophilic phenyl groups. wikipedia.org

| Starting Material | Reagent | Product | Reference |

| 2-(3-chlorophenyl)ethylamine | Formaldehyde | This compound | wikipedia.org |

| N-acyl-1,2,3,4-tetrahydroisoquinoline | N-Chlorosuccinimide | Chloro-substituted 1,2,3,4-tetrahydroisoquinoline | organic-chemistry.org |

Synthesis of this compound as a Starting Material

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. hyfinechemical.com Its hydrochloride salt is commercially available, indicating its utility as a starting material. hyfinechemical.comua.es The secondary amine functionality of this compound allows for a variety of subsequent chemical transformations, such as N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents. For instance, alkylation at the C-1 position of N-aryl protected 5-chloro-tetrahydroisoquinoline has been demonstrated using potassium alkylpentafluorosilicates under radical conditions, showcasing its utility in constructing C-C bonds at the benzylic position. sci-hub.se

Asymmetric Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of 1-substituted tetrahydroisoquinolines is of great importance due to the stereospecific nature of their biological activities. Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions. nih.govsigmaaldrich.com

Enantioselective Approaches using Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. nih.govnih.gov After the desired stereocenter is established, the auxiliary can be removed. In the context of tetrahydroisoquinoline synthesis, chiral auxiliaries can be attached to the nitrogen atom to influence the facial selectivity of reactions at the C1 position.

One common strategy involves the use of chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), which can be condensed with 3,4-dihydroisoquinolines to form chiral N-sulfinylimines. nih.gov Subsequent nucleophilic addition to the C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.gov Although specific examples with 5-chloro-substituted substrates are not prevalent in the literature, this methodology is broadly applicable to a range of substituted tetrahydroisoquinolines. nih.gov

The asymmetric Pictet-Spengler reaction can also be influenced by chiral auxiliaries. For instance, a chiral auxiliary attached to the nitrogen of the starting β-arylethylamine can direct the cyclization to afford an enantioenriched tetrahydroisoquinoline product. nih.govmdpi.com Alternatively, a chiral auxiliary can be part of the aldehyde component. The diastereoselectivity of the cyclization is influenced by the steric hindrance imposed by the auxiliary, favoring the formation of one diastereomer over the other. nih.gov Subsequent removal of the auxiliary provides the chiral 1-substituted tetrahydroisoquinoline.

| Chiral Auxiliary | Reaction Type | Application | Key Feature |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Nucleophilic addition to N-sulfinylimines | Asymmetric synthesis of 1-substituted THIQs | High diastereoselectivity controlled by the chiral sulfinyl group. nih.gov |

| Chiral α-phenylethylamine | Asymmetric Pictet-Spengler Reaction | Diastereoselective synthesis of tetrahydro-β-carbolines | Auxiliary on the amine directs the cyclization. clockss.org |

| Chiral oxazolidinones | Asymmetric alkylation | Formation of chiral centers α to the nitrogen | Well-established auxiliaries for controlling stereochemistry. nih.gov |

While the direct asymmetric synthesis of this compound derivatives using chiral auxiliaries requires further exploration, the established principles of asymmetric synthesis provide a solid foundation for the development of such methodologies.

Chiral Catalysts in Asymmetric Transformations

The asymmetric synthesis of this compound derivatives heavily relies on the use of chiral catalysts to induce enantioselectivity. Various catalytic systems, including those based on copper, rhodium, and iridium, as well as organocatalysts, have been explored for the synthesis of the broader class of tetrahydroisoquinolines. While specific examples for the 5-chloro derivative are not abundant in the literature, methodologies applied to halo-substituted precursors offer significant insights.

One notable example is the copper-catalyzed asymmetric cyclizative aminoboration for the synthesis of C1-substituted tetrahydroisoquinolines. This method has been successfully applied to substrates bearing a chlorine substituent on the benzene ring, demonstrating its utility for accessing chiral 5-chloro-tetrahydroisoquinoline derivatives. The reaction employs a catalyst system comprising Cu(CH₃CN)₄PF₆ and the chiral ligand (S, S)-Ph-BPE. This transformation leads to the formation of chiral C1-hydroxymethyl substituted tetrahydroisoquinolines with high yields and excellent enantioselectivities after oxidation. nih.gov The reaction's compatibility with a chloro substituent is a key finding for the targeted synthesis of this compound derivatives. nih.gov

| Catalyst System | Substrate Type | Product | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Cu(CH₃CN)₄PF₆ / (S, S)-Ph-BPE | ortho-substituted styrene (B11656) with a chlorine atom | C1-hydroxymethyl substituted chloro-tetrahydroisoquinoline | 66-82% | 91-99% | nih.gov |

While direct asymmetric hydrogenation of 5-chloro-3,4-dihydroisoquinolines using iridium or rhodium catalysts has not been extensively detailed in readily available literature, these catalyst systems are prominent in the asymmetric synthesis of other tetrahydroisoquinoline derivatives. mdpi.com They often employ chiral phosphine (B1218219) ligands to create a chiral environment around the metal center, guiding the hydrogenation to favor one enantiomer. Similarly, organocatalysts like (L)-Proline have been utilized in cascade reactions to produce chiral C1-substituted tetrahydroisoquinolines, offering a metal-free alternative for these asymmetric transformations. armchemfront.com The applicability of these methods to 5-chloro substituted substrates remains an area for further investigation.

Stereoselective Introduction of Substituents

The stereoselective introduction of substituents onto the this compound scaffold is crucial for the synthesis of complex target molecules and for structure-activity relationship studies. These transformations can be broadly categorized into two approaches: the enantioselective synthesis of the core structure with a desired substituent already in place, or the diastereoselective functionalization of a pre-existing chiral this compound.

The primary method for introducing a substituent at the C1 position in a stereoselective manner is through the asymmetric reduction of a corresponding 1-substituted-3,4-dihydroisoquinoline precursor. nih.govrsc.org This approach establishes the stereocenter at C1 during the formation of the tetrahydroisoquinoline ring. Chiral catalysts play a pivotal role in this process, as discussed in the previous section. The choice of the C1-substituent in the dihydroisoquinoline precursor directly determines the final substituted tetrahydroisoquinoline.

Further functionalization of the chiral this compound core, while less documented, can be envisioned through several stereoselective reactions. For instance, if the nitrogen atom is part of a chiral auxiliary, subsequent reactions at positions C1 or C3 could be directed by this chiral element. Additionally, the existing stereocenter at C1 can influence the stereochemical outcome of reactions at other positions within the molecule, a phenomenon known as substrate-controlled diastereoselectivity.

Detailed research findings on the stereoselective introduction of a wide array of substituents specifically onto a pre-formed chiral this compound are limited in the currently available literature. However, the general principles of stereoselective synthesis suggest that methods such as diastereoselective alkylations, aldol (B89426) reactions, or Mannich reactions on suitably protected chiral this compound derivatives could provide access to a variety of stereochemically defined analogs.

| Methodology | Position of Substitution | Key Principle | Potential Reaction Type |

|---|---|---|---|

| Asymmetric synthesis of the core | C1 | Enantioselective reduction of a 1-substituted-3,4-dihydroisoquinoline | Catalytic Asymmetric Hydrogenation |

| Diastereoselective functionalization | Various (e.g., C1, C3) | Substrate-controlled or auxiliary-controlled stereoselection | Alkylation, Aldol, Mannich |

Chemical Reactivity and Derivatization of 5 Chloro 1,2,3,4 Tetrahydroisoquinoline

Functional Group Transformations and Modifications

The inherent functionalities of the 5-Chloro-1,2,3,4-tetrahydroisoquinoline scaffold can be readily modified to introduce new chemical entities and modulate the molecule's properties.

N-Alkylation and N-Acylation Reactions

The secondary amine at the 2-position of the tetrahydroisoquinoline ring is a key site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a wide array of derivatives.

N-Alkylation typically involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. For instance, the reaction with benzyl (B1604629) bromide in the presence of a suitable base would yield the corresponding N-benzyl derivative. A photoredox-catalyzed C(sp³)–H alkylation of N-aryltetrahydroisoquinolines using bench-stable pyridinium (B92312) salts as alkyl radical precursors has also been developed, offering a mild approach to 1-substituted N-aryltetrahydroisoquinolines. beilstein-journals.org

N-Acylation is readily achieved by treating this compound with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. rsc.orgreddit.com This reaction is crucial for the introduction of various acyl groups, which can serve as protecting groups or as a handle for further synthetic manipulations. For example, reaction with acetyl chloride would produce N-acetyl-5-chloro-1,2,3,4-tetrahydroisoquinoline.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | N-Alkyl-5-chloro-1,2,3,4-tetrahydroisoquinoline |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-Acyl-5-chloro-1,2,3,4-tetrahydroisoquinoline |

Substitutions on the Tetrahydroisoquinoline Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is directed by the combined electronic effects of the chloro substituent and the fused, N-containing heterocyclic ring. The chloro group is an ortho-, para-director and deactivating, while the alkylamino portion of the tetrahydroisoquinoline ring is activating and also an ortho-, para-director (relative to the point of fusion).

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group can be introduced onto the aromatic ring. The position of nitration will be influenced by the directing effects of the existing substituents. researchgate.net

Halogenation: Further halogenation can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. acs.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid like aluminum chloride, allow for the introduction of alkyl or acyl groups onto the aromatic ring. wikipedia.orgbyjus.comnih.govlibretexts.org However, these reactions can be complicated by the Lewis basicity of the nitrogen atom, which can coordinate to the catalyst. N-acylation is often performed prior to Friedel-Crafts reactions to mitigate this issue.

The precise regioselectivity of these substitutions on the this compound ring would require specific experimental investigation, as the directing effects of the two substituents can be competing.

Reactions at the 1-Position of the Tetrahydroisoquinoline Scaffold

The C-1 position of the tetrahydroisoquinoline ring is benzylic and adjacent to the nitrogen atom, making it particularly reactive towards various functionalization reactions.

One powerful method for the introduction of substituents at the 1-position is through the lithiation of an N-protected tetrahydroisoquinoline followed by quenching with an electrophile . The N-tert-butoxycarbonyl (Boc) group is commonly used for this purpose. Treatment of N-Boc-5-chloro-1,2,3,4-tetrahydroisoquinoline with a strong base like n-butyllithium would generate a lithiated species at the 1-position. This intermediate can then be reacted with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to introduce a variety of substituents. rsc.orgwhiterose.ac.uknih.govnih.govresearchgate.net

Another modern approach is the oxidative functionalization of the C-1 position. For N-acyl or N-sulfonyl protected tetrahydroisoquinolines, oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) generates an N-acyliminium ion intermediate. nih.govresearchgate.netorganic-chemistry.orgwikipedia.org This electrophilic intermediate can then be trapped by various nucleophiles, such as cyanide, to introduce a cyano group at the 1-position. nih.govresearchgate.net This method provides a mild and efficient way to achieve C-H activation and functionalization at the C-1 position.

| Method | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| Lithiation-Electrophilic Quench | N-Boc protecting group, n-Butyllithium, Electrophile (E+) | 1-Lithiated species | 1-Substituted-N-Boc-5-chloro-1,2,3,4-tetrahydroisoquinoline |

| Oxidative Functionalization | N-Acyl/Sulfonyl protecting group, DDQ, Nucleophile (Nu-) | N-Acyliminium ion | 1-Substituted-N-acyl/sulfonyl-5-chloro-1,2,3,4-tetrahydroisoquinoline |

Advanced Synthetic Transformations for Complex Analogues

Building upon the fundamental reactivity of this compound, more complex molecular architectures can be constructed through advanced synthetic transformations, leading to the formation of intricate, polycyclic systems.

Intramolecular Cyclization Reactions

Derivatives of this compound bearing appropriate side chains can undergo intramolecular cyclization reactions to form novel fused ring systems. The nature of the cyclization is dependent on the functionality present in the side chain.

For instance, a classic method for the synthesis of tetrahydroisoquinolines themselves, the Pictet-Spengler reaction , involves the condensation of a β-arylethylamine with an aldehyde or ketone. nih.govnih.govorganicreactions.orgthermofisher.comorganic-chemistry.org In a related fashion, if a side chain containing a carbonyl group or its equivalent is attached to the nitrogen of this compound, an intramolecular cyclization onto the aromatic ring could potentially be induced under acidic conditions, leading to a fused polycyclic structure.

Similarly, the Bischler-Napieralski reaction , which typically involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride to form a 3,4-dihydroisoquinoline (B110456), provides a conceptual basis for intramolecular cyclizations. jk-sci.comwikipedia.orgorganic-chemistry.orgnih.govnih.gov A suitably N-acylated derivative of this compound with a reactive site on the acyl chain could undergo an analogous intramolecular electrophilic substitution to forge a new ring.

Formation of Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the construction of more elaborate fused heterocyclic systems. This can be achieved by reacting the tetrahydroisoquinoline with bifunctional reagents that lead to the formation of a new ring fused to the existing structure.

One such approach is the Castagnoli-Cushman reaction , where a cyclic imine (or a precursor like a 3,4-dihydroisoquinoline) reacts with a cyclic anhydride to form a fused lactam system. nih.gov For example, a derivative of this compound could be oxidized to the corresponding 3,4-dihydroisoquinoline, which could then be reacted with an anhydride like succinic or glutaric anhydride to yield benzo[a]quinolizidinone or pyrrolo[2,1-a]isoquinolinone derivatives. nih.gov

Another strategy involves [3+2] cycloaddition reactions . For instance, the reaction of a 3,4-dihydroisoquinoline derivative with a nitrile oxide (generated in situ from an oxime chloride) can lead to the formation of tricyclic 1,2,4-oxadiazolines-fused to the tetrahydroisoquinoline framework. nih.gov These types of reactions provide a powerful means to rapidly increase molecular complexity and access novel heterocyclic scaffolds.

| Reaction Type | Reactants | Resulting Fused System |

|---|---|---|

| Castagnoli-Cushman Reaction | 3,4-Dihydroisoquinoline derivative, Cyclic anhydride | Benzo[a]quinolizidinones, Pyrrolo[2,1-a]isoquinolinones |

| [3+2] Cycloaddition | 3,4-Dihydroisoquinoline derivative, Nitrile oxide | 1,2,4-Oxadiazoline-fused tetrahydroisoquinolines |

Structure Activity Relationship Sar Studies of 5 Chloro 1,2,3,4 Tetrahydroisoquinoline Analogues

Elucidation of Structural Elements Critical for Biological Activity

The biological activity of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogues, including the 5-chloro substituted derivatives, is intricately linked to their molecular architecture. SAR studies have identified several structural components that are crucial for their pharmacological effects. The THIQ scaffold itself serves as a versatile framework, and modifications at various positions can significantly modulate the biological response. nih.govrsc.org

Substitutions at the N-2, C-3, and C-4 positions of the THIQ ring have been shown to be important for addressing potency, solubility, and metabolic stability in certain classes of these compounds. nih.gov For instance, in the context of anti-malarial activity, a phenyl group is a preferred substituent on the amide nitrogen. nih.gov Furthermore, the attachment of additional rigid substituents at the C-3 position has been found to favor subtype selectivity for certain enzymes. ebi.ac.uknih.gov

The aromatic portion of the THIQ molecule also presents key opportunities for modification. Substitutions at the C-5 and C-8 positions have been explored, with large substituents at the 5-position being well-tolerated in some instances. nih.gov The nature of the linking group for side chains attached to the THIQ core is also a critical determinant of activity, with linkers like –CH2– or –CONH– being more effective than –CO– or –COCH2– in certain antitubercular agents, suggesting the importance of the positioning of a terminal aromatic ring for target binding. nih.gov

For anti-HIV activity, a THIQ scaffold within a larger molecule has demonstrated potent inhibitory effects. nih.gov In the realm of anticancer agents, substitutions on a phenyl ring attached to the THIQ core have been evaluated, with specific electronic properties of these substituents influencing the antiproliferative activity. nih.govnih.gov The following table summarizes the key structural elements and their influence on biological activity.

| Structural Element | Position(s) | Influence on Biological Activity | Example Biological Target/Activity |

| THIQ Core | - | Foundational scaffold for various biological activities. nih.govrsc.org | Antibacterial, Antifungal, Anti-HIV, Anticancer |

| Substituents on THIQ ring | N-2, C-3, C-4 | Modulation of potency, solubility, and metabolic stability. nih.gov | Antimalarial |

| Rigid Substituents | C-3 | Enhanced subtype selectivity. ebi.ac.uknih.gov | PDE4B Inhibition |

| Aromatic Substituents | C-5, C-8 | Tolerated and can influence potency. nih.gov | Antitubercular |

| Linking Groups for Side Chains | - | Critical for optimal positioning of terminal aromatic rings. nih.gov | Antitubercular |

| Phenyl Ring Substituents | Attached to THIQ | Electronic properties of substituents affect activity. nih.govnih.gov | Anticancer (KRas inhibition) |

Impact of Chlorine Substitution on Pharmacological Profiles

The introduction of a chlorine atom into the 1,2,3,4-tetrahydroisoquinoline scaffold or its analogues can have a profound effect on their pharmacological profiles. eurochlor.org The position and number of chlorine atoms can significantly alter the potency and selectivity of the compound.

In the context of anticancer activity, THIQ derivatives bearing a chloro group at the 4-position of an attached phenyl ring have exhibited significant inhibition of KRas, a key protein in many cancers. nih.gov This suggests that the electronegative nature of the chlorine atom may enhance the inhibitory activity. nih.gov Specifically, one such compound showed the highest inhibition activity profile on GSK3B pretreated HCT116 colon cancer cells among the tested analogues. nih.gov

The presence of a chlorine atom can also be a key feature in anti-HIV agents. One derivative containing a THIQ scaffold and a 2-chlorophenyl group exhibited potent anti-HIV activity. nih.gov

The following table highlights the impact of chlorine substitution in specific examples of THIQ analogues:

| Compound Class | Position of Chlorine | Observed Pharmacological Effect | Reference |

| THIQ derivatives for anticancer activity | 4-position of an attached phenyl ring | Significant KRas inhibition in colon cancer cell lines. nih.gov | nih.gov |

| THIQ derivatives for anti-HIV activity | On an attached phenyl group (2-chlorophenyl) | Potent anti-HIV activity. nih.gov | nih.gov |

It is important to note that the influence of chlorine is highly dependent on its specific location within the molecule, as its effects on electronic distribution and steric properties can either enhance or diminish biological activity. eurochlor.org

Influence of Substituent Position and Nature on Receptor Binding and Efficacy

The position and chemical nature of substituents on the 5-Chloro-1,2,3,4-tetrahydroisoquinoline framework are critical determinants of receptor binding affinity and efficacy. Modifications to the aromatic part of the THIQ moiety have been shown to impact binding to serotonin (B10506) receptors. For instance, the introduction of substituents can reduce affinity for 5-HT(1A) receptors while slightly increasing affinity for 5-HT(2A) receptors, thereby altering the selectivity profile. nih.gov A 5-Br, 8-OCH3 substituted derivative was identified as a potent mixed 5-HT(1A)/5-HT(2A) ligand. nih.gov

For antitubercular THIQ analogues, there is a general trend of improved potency with increased lipophilicity. nih.gov The nature of the substituent at the 5-position is well-tolerated, even with bulky groups like benzyl (B1604629), while an N-methylpiperazine group was found to be a preferred substituent at the 8-position. nih.gov

In the development of orexin-1 (OX1) receptor antagonists, substitutions at the 1-position of the tetrahydroisoquinoline ring are crucial. An optimally substituted benzyl group at this position is required for activity at the OX1 receptor. nih.gov This highlights the importance of specific steric and electronic interactions at this position for receptor engagement.

The following table summarizes the influence of substituent position and nature on receptor binding and efficacy for various THIQ analogues.

| Target Receptor/Activity | Substituent Position(s) | Nature of Substituent | Effect on Binding/Efficacy |

| 5-HT(1A)/5-HT(2A) Receptors | Aromatic part of THIQ | Various | Reduced 5-HT(1A) affinity, slightly increased 5-HT(2A) affinity. nih.gov |

| Antitubercular (M. tb) | 5-position | Large groups (e.g., Benzyl) | Well-tolerated. nih.gov |

| Antitubercular (M. tb) | 8-position | N-methylpiperazine | Preferred substituent. nih.gov |

| Orexin-1 (OX1) Receptor | 1-position | Optimally substituted benzyl group | Required for activity. nih.gov |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of this compound analogues plays a pivotal role in their biological activity. The saturated portion of the THIQ ring system allows for the existence of multiple conformers. rsc.org Identifying the lowest energy, and therefore most populated, conformation is crucial for understanding how the molecule interacts with its biological target.

Computational methods, such as those based on Density Functional Theory (DFT), are employed to perform conformational analysis and find the most stable structures. mdpi.com These theoretical models can be validated and refined using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The most favored conformation identified through these methods can then be used in molecular docking studies to predict how the molecule might bind to a receptor or enzyme. mdpi.com

The conformational flexibility or rigidity of the THIQ scaffold can influence its binding affinity and selectivity. For example, the attachment of additional rigid substituents at the C-3 position was found to be favorable for subtype selectivity of PDE4B inhibitors, a finding that was consistent with docking simulations. ebi.ac.uknih.gov This suggests that restricting the conformational freedom of the molecule can lock it into a shape that is more complementary to the target binding site.

High-resolution microwave spectroscopy, in conjunction with quantum chemistry calculations, has been used to determine the precise molecular structures of THIQ conformers. rsc.org Such studies have shown that even when multiple conformers are possible, they may be separated by a low energy barrier, allowing for conformational cooling to the most stable form under certain conditions. rsc.org This lowest energy conformer is the one most likely to be biologically relevant.

The correlation between conformation and bioactivity is a fundamental principle in medicinal chemistry, as the specific spatial arrangement of atoms dictates the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern ligand-receptor binding.

Pharmacological and Biological Research Applications of 5 Chloro 1,2,3,4 Tetrahydroisoquinoline Analogues

Modulation of Specific Biological Targets

Central Nervous System (CNS) Receptor Ligands

The THIQ framework has proven to be a versatile template for designing ligands that interact with multiple CNS receptors. Modifications to this core structure, including the introduction of chloro-substituents, have yielded compounds with high affinity and selectivity for dopamine (B1211576), serotonin (B10506), and orexin (B13118510) receptors, as well as inhibitory activity against key enzymes involved in neurodegeneration.

Analogues of tetrahydroisoquinoline have been investigated as ligands for dopamine receptors, with a particular focus on achieving selectivity for the D3 receptor subtype, a target for various neurological and psychiatric disorders. Research has shown that substitutions on the THIQ ring are crucial for both affinity and selectivity.

For instance, a series of novel 1,2,3,4-tetrahydroisoquinolines were developed that demonstrated high affinity for the dopamine D3 receptor. nih.gov In one study, the introduction of a 7-CF3SO2O- substituent, combined with a 3-indolylpropenamido group, resulted in a compound with a high D3 receptor affinity (pKi of 8.4) and 150-fold selectivity over the D2 receptor. nih.gov Further studies on related scaffolds have highlighted the importance of specific substitutions for D3 receptor binding. Halogenated phenyl analogues of a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) series showed strong D3R affinity; the 4-fluorophenyl analogue, in particular, displayed a Ki of 4.4 nM with excellent selectivity over D1 and D2 receptors. nih.gov Another compound from this series, a 4-cyanophenyl analogue, also showed high D3R affinity (Ki = 6.3 nM) and was inactive at D1R and D2R. nih.gov

These findings underscore the potential of the substituted THIQ scaffold in developing highly selective D3 receptor antagonists.

Table 1: Dopamine Receptor Affinity of Tetrahydroisoquinoline Analogues

| Compound | Modification | D3 Receptor Affinity (Ki or pKi) | Selectivity (vs. D2) | Reference |

|---|---|---|---|---|

| Analogue 31 | 7-CF3SO2O-THIQ with 3-indolylpropenamido group | pKi = 8.4 | 150-fold | nih.gov |

| Analogue 4h | 6-methoxy-THIQ-7-ol with 4-fluorophenyl group | Ki = 4.4 nM | High | nih.gov |

| Analogue 7 | 6-methoxy-THIQ-7-ol with 4-cyanophenyl group | Ki = 6.3 nM | Inactive at D2R | nih.gov |

The serotonin 7 (5-HT7) receptor is a key target in the development of treatments for CNS disorders like depression and sleep disorders. nih.govwikipedia.org The THIQ moiety has been successfully incorporated into the design of potent 5-HT7 receptor ligands.

A notable example is the compound 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one, which was previously reported to have a high binding affinity for the 5-HT7 receptor with a Ki value of 0.5 nM. To prevent racemization, a methyl group was introduced, leading to the synthesis of (-)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one. This levorotatory enantiomer demonstrated a high affinity for the 5-HT7 receptor (Ki = 1.2 nM) and exhibited a β-arrestin biased functional selectivity.

The 1,2,3,4-tetrahydroisoquinoline (B50084) moiety has been identified as a suitable substitute for other common pharmacophores in 5-HT7 receptor antagonists. nih.gov This highlights the versatility of the THIQ scaffold in the design of selective ligands for serotonin receptor subtypes. nih.govresearchgate.net

Table 2: 5-HT7 Receptor Binding Affinity of a 5-Chloro-THIQ Analogue

| Compound | Description | 5-HT7 Receptor Affinity (Ki) |

|---|---|---|

| Parent Compound | 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one | 0.5 nM |

| Levorotatory Enantiomer | (-)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one | 1.2 nM |

Orexin receptors, OX1 and OX2, are implicated in regulating sleep, appetite, and reward processes. nih.gov Tetrahydroisoquinoline derivatives have emerged as a significant class of orexin receptor antagonists. nih.govchimia.ch Structure-activity relationship (SAR) studies have revealed that substitutions on the THIQ core are critical for potency and selectivity.

Research into substituted THIQs as selective OX1 antagonists showed a preference for electron-deficient groups at the 7-position. nih.govnih.govacs.org This work elucidated the distinct roles of substitutions at the 6- and 7-positions, finding that 7-substituted THIQs were potent antagonists of OX1, while 6-substituted analogues were generally inactive. rti.org For example, one 7-substituted compound showed potent OX1 antagonism with a Ke of 23.7 nM. rti.org In other studies, a dichloro-substituted THIQ analogue was found to have an affinity of 118 nM for the OX1 receptor and 281 nM for the OX2 receptor. chimia.ch These findings demonstrate that halogenation of the THIQ scaffold is a viable strategy for modulating orexin receptor activity.

Table 3: Orexin Receptor Affinity of Substituted Tetrahydroisoquinoline Analogues

| Compound | Modification | OX1 Affinity (nM) | OX2 Affinity (nM) | Reference |

|---|---|---|---|---|

| Compound 10c | 7-substituted THIQ | 23.7 (Ke) | Not specified | rti.org |

| Compound 27 | Dichloro-substituted THIQ | 118 (Ki) | 281 (Ki) | chimia.ch |

The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The tetrahydroquinoline scaffold, structurally related to tetrahydroisoquinoline, has been a basis for developing AChE inhibitors. researchgate.net

Research on tetrahydroquinoline-isoxazoline hybrids has identified compounds with significant AChE inhibitory action. mdpi.com Specifically, hybrids containing a chloro-substituent (R1 = Cl) demonstrated good inhibitory activity, with one compound showing an IC50 value of 4.24 µM and high selectivity for AChE over butyrylcholinesterase (BChE). mdpi.comnih.gov While this research focuses on the tetrahydroquinoline core, the findings suggest that the analogous 5-chloro-tetrahydroisoquinoline scaffold could also serve as a promising template for the design of novel AChE inhibitors for potential application in neurodegenerative disorders. nih.gov

Enzyme Inhibition Studies

Beyond CNS receptors, analogues of 5-chloro-1,2,3,4-tetrahydroisoquinoline have been shown to inhibit other classes of enzymes, indicating broader therapeutic potential.

A notable example is SKF-64139 (7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline), a close analogue of the subject compound. It is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine (B1679862) to epinephrine. wikipedia.org At higher concentrations, SKF-64139 also exhibits weak inhibitory activity against monoamine oxidase (MAO). wikipedia.org

More recently, novel tetrahydroisoquinolines have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), enzymes that are key targets in cancer research. nih.govresearchgate.netpatsnap.commdpi.com One THIQ analogue was identified as a potent CDK2 inhibitor with an IC50 of 0.149 µM. nih.govresearchgate.net Another derivative was found to be a significant DHFR inhibitor with an IC50 of 0.199 µM. nih.govresearchgate.net These findings highlight the potential of the THIQ scaffold in developing inhibitors for enzymes involved in cell proliferation and metabolism.

Table 4: Enzyme Inhibition by Tetrahydroisoquinoline Analogues

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| SKF-64139 (7,8-Dichloro-THIQ) | Phenylethanolamine N-methyltransferase (PNMT) | Potent and Selective | wikipedia.org |

| SKF-64139 (7,8-Dichloro-THIQ) | Monoamine Oxidase (MAO) | Weak | wikipedia.org |

| Analogue 7e | Cyclin-dependent kinase 2 (CDK2) | 0.149 µM | nih.govresearchgate.net |

| Analogue 8d | Dihydrofolate reductase (DHFR) | 0.199 µM | nih.govresearchgate.net |

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is a crucial enzyme in the biosynthesis of epinephrine, catalysing the transfer of a methyl group to norepinephrine. Inhibition of this enzyme is a key area of research for potential therapeutic agents. While many ring-chlorinated 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as PNMT inhibitors, the position of the chlorine atom significantly influences the inhibitory potency.

Research has shown that analogues such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974) (SK&F 64139) are potent inhibitors of PNMT. However, studies on a series of 7,8-fused heterocyclic tetrahydroisoquinolines indicated that the substitution of a chlorine atom at the 5-position results in a notable loss of potency. This finding suggests that the steric and electronic properties conferred by a chloro group at the C-5 position are not favourable for optimal binding and inhibition of the PNMT active site.

A study of various chloro-substituted 1,2,3,4-tetrahydroisoquinolines revealed the following order of decreasing potency for PNMT inhibition: 7,8-Cl₂ > 6,7,8-Cl₃ > 7-Cl ≈ 5,6,7,8-Cl₄ > 5,7,8-Cl₃. researchgate.net This highlights that while polychlorination can be tolerated, the specific substitution pattern is critical, with substitutions at the 7 and 8 positions being particularly advantageous for potent inhibition.

HIV-1 Reverse Transcriptase Inhibition

The enzyme HIV-1 reverse transcriptase (RT) is a critical target for antiretroviral therapies as it is essential for the replication of the human immunodeficiency virus (HIV). While the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been explored for various biological activities, specific research into this compound analogues as HIV-1 RT inhibitors is limited in the public domain.

General studies on THIQ-based compounds have indicated their potential as scaffolds for the development of novel anti-HIV agents. However, detailed structure-activity relationship (SAR) studies focusing on the impact of a chlorine atom at the 5-position of the tetrahydroisoquinoline ring on HIV-1 RT inhibitory activity are not extensively documented. Further research is required to elucidate the potential of this specific substitution pattern in the development of new antiretroviral agents.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer development and progression. Consequently, Hsp90 has emerged as a significant target for anticancer drug discovery.

Researchers have synthesized and investigated N-(5-chloro-2,4-dihydroxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides as novel Hsp90 inhibitors. nih.govnih.gov In one study, two series of these compounds were developed using (S)-Tic and (R)-Tic as scaffolds. The series based on the (R)-Tic scaffold demonstrated a potent ability to stabilize Hsp90α. nih.gov

One particular compound from this series, designated as B7, exhibited the most potent ability to induce thermal stabilization of Hsp90α and also showed the strongest cytotoxicity against human breast cancer (MDA-MB-231) and human cervical cancer (HeLa) cell lines. nih.gov Further investigations confirmed that compound B7 binds to Hsp90α and induces the degradation of several Hsp90 client proteins, including CDK4, Her2, Cdc-2, and C-raf. nih.gov

Table 1: Cytotoxicity of Hsp90 Inhibitor B7

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (Human Breast Cancer) | 0.98 |

These findings underscore the potential of 5-chloro-substituted tetrahydroisoquinoline analogues as a promising scaffold for the development of novel Hsp90 inhibitors with anticancer properties. nih.gov

Deoxyribonuclease I (DNase I) Inhibition

Deoxyribonuclease I (DNase I) is an endonuclease that plays a role in various physiological and pathological processes. While a study has assessed 24 different 1,2,3,4-tetrahydroisoquinoline derivatives for their potential to inhibit DNase I, this particular study did not include any 5-chloro-substituted analogues in its screening. nih.gov The investigation did identify four derivatives that inhibited DNase I with IC₅₀ values below 200 μM, demonstrating that the tetrahydroisoquinoline scaffold can be a basis for the development of DNase I inhibitors. nih.gov However, the influence of a chlorine atom at the 5-position on this activity remains to be explored.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial and antifungal agents. The tetrahydroisoquinoline and quinoline (B57606) cores have been investigated for such properties. While specific studies focusing exclusively on this compound are not abundant, research on related chloro-substituted quinolines provides some insights.

For instance, 5,7-dichloro-2-methyl-8-quinolinol has been shown to be one of the most fungitoxic compounds among a series of substituted 2-methyl-8-quinolinols. nih.gov This suggests that the presence of chloro-substituents on the quinoline ring can significantly enhance antifungal activity. Another study on tetrahydroquinolines reported that a 6-chloro-substituted derivative displayed some antifungal activity. researchgate.net

Although direct evidence for the antimicrobial and antifungal efficacy of this compound is limited, the activity observed in structurally related chloro-substituted compounds suggests that this is a worthwhile area for future investigation.

Anti-Inflammatory Effects

Isoquinoline (B145761) alkaloids as a class have been recognized for their potential anti-inflammatory effects. nih.gov However, specific research detailing the anti-inflammatory properties of this compound or its direct analogues is not well-documented in the available scientific literature. The general anti-inflammatory potential of the broader isoquinoline family suggests a possible, yet unconfirmed, activity for this specific compound.

Anticancer Potential and Antitumor Activity

The tetrahydroisoquinoline scaffold is present in a number of natural and synthetic compounds that exhibit significant anticancer and antitumor activities. nih.govnih.gov Research into chloro-substituted analogues has yielded promising results.

One study focused on tetrahydroisoquinoline derivatives bearing a chloro group at the 4-position of a phenyl ring, which demonstrated significant inhibition of KRas, a key protein in many cancer signaling pathways. nih.gov These compounds showed moderate to high activity against various colon cancer cell lines. nih.gov

Furthermore, as detailed in the Hsp90 inhibition section (5.1.2.3), N-(5-chloro-2,4-dihydroxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides have been identified as potent Hsp90 inhibitors with significant cytotoxicity against breast and cervical cancer cell lines. nih.govnih.gov The inhibition of Hsp90 leads to the degradation of numerous oncoproteins, providing a clear mechanism for the anticancer potential of these 5-chloro-tetrahydroisoquinoline analogues. nih.gov These findings highlight the significant promise of this class of compounds in the development of new anticancer therapies.

Computational and Theoretical Studies of 5 Chloro 1,2,3,4 Tetrahydroisoquinoline Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its biological target. nih.gov These methods allow researchers to visualize and analyze the binding mode of molecules at the atomic level, providing insights that guide the rational design of more potent compounds.

For the tetrahydroisoquinoline (THIQ) scaffold, these studies have been crucial in identifying and optimizing interactions with various protein targets. Research has shown that the THIQ motif is frequently found in molecules that bind to a specific subdomain of the CD44 hyaluronan-binding domain (HAbd), which is adjacent to residues essential for hyaluronic acid interaction. mdpi.com Computational studies, including docking and MD simulations, have been used to analyze potential THIQ-containing antagonists for this cancer-related target. mdpi.com

In a more specific example, molecular docking studies were performed on a series of THIQ derivatives targeting the KRas receptor, which is implicated in various cancers. One derivative, bearing a chloro group on an attached phenyl ring (GM-3-18), demonstrated significant KRas inhibition. nih.gov The docking analysis revealed key interactions responsible for its activity, showing that the carbonyl oxygen atoms of the compound formed hydrogen bonds with the hydroxyl group of the THR74 residue in the active site of the KRas receptor. nih.gov Such detailed interaction mapping is vital for understanding the structure-activity relationship and for the future design of derivatives with improved binding.

| Compound/Motif | Target Protein | Key Interacting Residues | Type of Interaction |

| Chloro-substituted THIQ derivative (GM-3-18) | KRas Receptor | THR 74 | Hydrogen Bonding |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) (THQ) Motif | CD44 HAbd | Arg45, Arg82, Arg155 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org By identifying the key physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. wikipedia.orgsrmist.edu.in

A QSAR study was conducted on a series of 38 1,2,3,4-tetrahydroisoquinoline derivatives to analyze their tumor-specific cytotoxicity. nih.gov The study defined tumor specificity as a function of the differential cytotoxicity against human oral squamous cell carcinoma cell lines versus normal oral cells. nih.gov The relationship between this specificity and various chemical descriptors, calculated using quantum chemical methods, was then analyzed through linear regression and artificial neural networks. nih.gov

The analysis revealed that among 17 different chemical descriptors, the water-accessible surface area showed the highest correlation with tumor specificity. nih.gov This finding suggests that the surface area of the molecule that is accessible to water is a critical factor in determining its selective action against tumor cells. The study underscores the utility of quantum chemical descriptors in building predictive QSAR models for this class of compounds. nih.gov

| Descriptor Category | Example Descriptors Investigated |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy |

| Thermodynamic | Heat of Formation, Molar Refractivity |

| Topological/Geometric | Water-Accessible Surface Area, Molecular Weight |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereochemistry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.comnih.gov In organic chemistry, DFT calculations are a powerful tool for elucidating reaction mechanisms, predicting the geometries of transition states, and understanding the stereochemical outcomes of reactions. fu-berlin.deresearchgate.net The theory allows for the calculation of a wide range of molecular properties, including energies, geometries, and reaction pathways. nih.govresearchgate.net

For the 1,2,3,4-tetrahydroisoquinoline series, various chemical transformations have been explored, including intramolecular Diels-Alder reactions and 1,3-dipolar cycloaddition reactions. bath.ac.uk Investigating the stereochemistry of the products from these reactions is a key aspect of their study. bath.ac.uk

DFT calculations can be applied to provide deep mechanistic insights into such reactions. By calculating the energies of the reactants, potential intermediates, transition states, and products, researchers can map out the entire potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway and the prediction of activation energies. Furthermore, by analyzing the structures of the transition states, DFT can explain and predict the regio- and stereoselectivity of a reaction, which is crucial for the synthesis of specific isomers of complex 5-Chloro-1,2,3,4-tetrahydroisoquinoline derivatives.

| Property Calculated by DFT | Relevance to Reaction Mechanisms & Stereochemistry |

| Geometries of Reactants/Products | Provides the stable 3D structures of molecules. |

| Transition State Geometries & Energies | Helps identify the energy barrier (activation energy) of a reaction and the structural arrangement at the peak of the reaction coordinate. |

| Reaction Pathways (Potential Energy Surface) | Elucidates the step-by-step mechanism of a chemical transformation. |

| Thermodynamic Data (Enthalpy, Free Energy) | Predicts the feasibility of a reaction and the relative stability of different stereoisomers. |

Predictive Modeling for Biological Activity and ADME Properties

In modern drug discovery, a significant cause of failure for drug candidates in later developmental stages is unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov To mitigate this risk and reduce costs, predictive computational models are now widely used in the early stages to evaluate the ADME profile of compounds based solely on their chemical structure. nih.govresearchgate.net

These in silico models use QSAR-like approaches and machine learning algorithms to establish correlations between molecular descriptors and key ADME parameters. researchgate.netmdpi.com For new chemical entities like derivatives of this compound, these predictive tools are invaluable for prioritizing which compounds to synthesize and test. The models can screen large virtual libraries of potential derivatives to flag candidates that are likely to have poor ADME properties, such as low solubility, poor permeability across biological membranes, or rapid metabolic degradation. researchgate.netresearchgate.net This allows medicinal chemists to focus their efforts on compounds with a higher probability of success.

| ADME Parameter | Significance in Drug Development |

| Aqueous Solubility | Affects absorption from the gastrointestinal tract and formulation possibilities. |

| Intestinal Absorption | Determines how much of an orally administered drug reaches the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Crucial for drugs targeting the central nervous system (CNS). |

| Plasma Protein Binding | Influences the distribution of the drug in the body and the concentration of free, active drug. |

| Metabolic Stability (e.g., CYP450 inhibition) | Predicts how quickly the drug is broken down by liver enzymes and its potential for drug-drug interactions. |

| Excretion/Clearance | Determines the duration of action and dosing regimen. |

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is well-established, with classic methods like the Pictet-Spengler and Bischler-Napieralski reactions being fundamental. nih.govresearchgate.net However, future research is focused on developing more efficient, stereoselective, and environmentally friendly synthetic routes to generate diverse libraries of 5-chloro-THIQ analogues.

Emerging strategies include:

Asymmetric Synthesis: Significant focus is placed on methods that produce specific enantiomers, as the chirality of THIQ derivatives is often crucial for their biological activity. researchgate.net This includes the use of chiral catalysts in hydrogenation reactions and chiral auxiliaries to guide the stereochemical outcome. researchgate.netorganic-chemistry.org

Domino Reactions: Also known as cascade or tandem reactions, these methods allow for the construction of complex molecules in a single step from simple starting materials, improving atom economy and reducing waste. nih.gov Future work will likely involve designing novel domino sequences to access uniquely substituted 5-chloro-THIQs.

C-H Activation: Direct functionalization of the tetrahydroisoquinoline core through C-H activation is a powerful and increasingly popular strategy. This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of aryl or alkyl groups at various positions on the scaffold under metal-free or metal-catalyzed conditions. organic-chemistry.org

Photocatalysis and Electrochemistry: These modern synthetic techniques offer mild and sustainable alternatives to traditional methods for constructing and functionalizing the THIQ ring system. organic-chemistry.org

A patent has described a multi-step synthesis for a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, highlighting the industrial interest in scalable routes for complex THIQ derivatives. google.com The continuous evolution of synthetic methodologies will be critical for supplying novel and diverse 5-chloro-THIQ analogues for biological screening.

Exploration of New Biological Targets and Therapeutic Applications

While the 5-chloro-THIQ scaffold has been explored for various biological activities, significant potential remains for discovering novel therapeutic applications by investigating new molecular targets. nih.govnih.gov

Table 1: Potential Therapeutic Areas for 5-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives

| Therapeutic Area | Potential Biological Targets | Key Findings from Analogue Studies |

|---|---|---|

| Oncology | KRas, mTOR, VEGF Receptors, Apoptosis Pathways | Derivatives have shown potent inhibition of KRas in colon cancer cell lines and activity against breast and lung cancer. nih.govnih.govresearchgate.netmdpi.com |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases, α-synuclein | Analogues are studied for their potential role in Parkinson's and Alzheimer's disease. mdpi.comresearchgate.netwikipedia.orgnih.gov |

| Infectious Diseases | Viral Proteins (e.g., SARS-CoV-2), Bacterial Enzymes, Fungal Targets | Derivatives have demonstrated antiviral (including anti-HIV and anti-SARS-CoV-2), antibacterial, and antifungal properties. nih.govrsc.orgnih.gov |

| Thrombosis | Factor Xa | Oxazolidinone derivatives, a different class of compounds, have shown the potential of targeting coagulation factors, an area that could be explored for THIQ analogues. nih.gov |

Future research will likely focus on:

Oncology: Expanding the investigation beyond established targets like KRas to other kinases and signaling pathways critical for cancer cell proliferation and survival. nih.gov The anti-angiogenesis potential of these compounds also warrants further exploration. nih.gov

Neurodegenerative Disorders: The structural similarity of THIQs to endogenous neurotoxins has implicated them in the pathology of Parkinson's disease. researchgate.netnih.gov Future studies could explore their potential to modulate neuroinflammation, protein aggregation (like α-synuclein), and oxidative stress, which are common mechanisms in various neurodegenerative conditions. mdpi.comnih.gov

Infectious Diseases: Given the rise of drug-resistant pathogens, screening 5-chloro-THIQ libraries against a broader range of bacteria, viruses, and fungi is a promising avenue. researchgate.net Recent studies have shown that THIQ-based compounds can effectively inhibit SARS-CoV-2 infection in vitro, opening a new path for antiviral drug development. nih.gov

Rational Design of Highly Selective and Potent Analogues

The rational design of new analogues aims to enhance potency against the desired biological target while minimizing off-target effects to improve the safety profile. This is achieved through a deep understanding of the structure-activity relationship (SAR).

Key strategies for the rational design of 5-chloro-THIQ analogues include:

Strategic Substitution: The position and nature of substituents on the THIQ scaffold are critical. Studies have shown that an electronegative group like chlorine on the phenyl ring can significantly increase inhibitory activity against targets like KRas. nih.gov Future work will involve systematically exploring a wide range of substituents at different positions to optimize binding affinity and selectivity.

Stereochemical Control: As many biological targets are chiral, the specific stereoisomer of a THIQ derivative can have a profound impact on its efficacy. researchgate.net Synthesizing enantiomerically pure compounds and evaluating their individual activities is crucial for developing highly selective drugs.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties. This can lead to improved potency, selectivity, metabolic stability, or reduced toxicity. For example, incorporating lipid-like moieties could improve the absorption properties of THIQ compounds. rsc.org

By systematically modifying the 5-chloro-THIQ core and correlating these structural changes with biological activity, researchers can develop predictive SAR models to guide the design of next-generation therapeutic agents.

Advanced Computational Approaches in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling researchers to accelerate the identification and optimization of lead compounds. nih.govbeilstein-journals.org For the 5-chloro-THIQ scaffold, computational methods can be applied at multiple stages of the discovery pipeline.

Table 2: Application of Computational Methods in 5-Chloro-THIQ Research

| Computational Method | Application in Drug Discovery |

|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a molecule to its target protein, helping to understand the basis of its activity. nih.govmdpi.com |

| Virtual Screening | Rapidly screens large libraries of virtual compounds against a biological target to identify potential "hits" for further experimental testing. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and its target protein over time, providing insights into the stability of the complex and the dynamics of their interaction. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for new designs. nih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule, helping to identify candidates with favorable drug-like properties early in the process. nih.gov |

These computational tools allow for a more rational and focused approach to drug design. By simulating how different 5-chloro-THIQ analogues interact with targets like mTOR or KRas, researchers can prioritize the synthesis of compounds with the highest predicted affinity and most stable binding. mdpi.com Furthermore, in silico ADMET profiling helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, saving significant time and resources. nih.govnih.gov

Q & A

Q. What are the foundational synthetic routes for 5-Chloro-1,2,3,4-tetrahydroisoquinoline (5-Cl-THIQ), and how can researchers optimize reaction conditions?

Methodological Answer: